![molecular formula C17H23N3O2S B318498 N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318498.png)
N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a complex organic compound with a unique structure that includes a pyrrolidine ring and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-dimethylpropanamide with a pyrrolidine derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and carbamothioyl-containing compounds. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizine derivatives
Uniqueness
N-(2,2-dimethylpropanoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C17H23N3O2S |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)15(22)19-16(23)18-13-9-5-4-8-12(13)14(21)20-10-6-7-11-20/h4-5,8-9H,6-7,10-11H2,1-3H3,(H2,18,19,22,23) |
Clave InChI |
DWDLZGGCIXPDQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCCC2 |
SMILES canónico |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


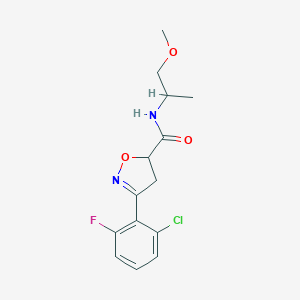
![3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318417.png)
![1-{[3-(2-Chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B318418.png)

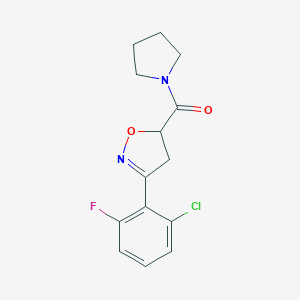
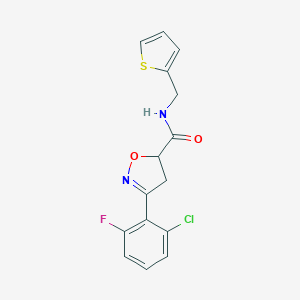
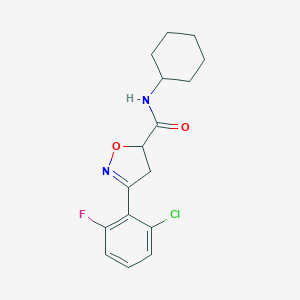
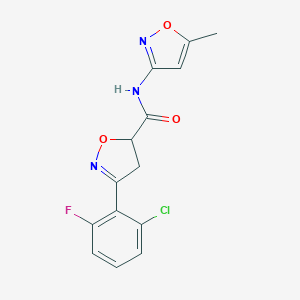
![2-(4-chlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318433.png)
![N-allyl-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B318434.png)
![2-(4-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B318435.png)
![2-[(2-Ethyl-6-methylphenyl)carbamoyl]benzoic acid](/img/structure/B318436.png)
![2-(2-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B318437.png)
![2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B318438.png)
